5-[(4-CHLOROPHENYL)METHYL]-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
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Overview
Description
5-[(4-CHLOROPHENYL)METHYL]-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
The synthesis of 5-[(4-CHLOROPHENYL)METHYL]-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 2-methoxyphenylhydrazine to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired triazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
5-[(4-CHLOROPHENYL)METHYL]-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
Medicinal Chemistry: It exhibits antimicrobial, antifungal, anticancer, and anti-inflammatory activities.
Biological Research: The compound is used in studying enzyme inhibition, receptor binding, and other biological interactions due to its ability to interact with various biological targets.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-CHLOROPHENYL)METHYL]-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing various cellular pathways . The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
Similar compounds to 5-[(4-CHLOROPHENYL)METHYL]-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL include other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-21-14-5-3-2-4-13(14)20-15(18-19-16(20)22)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVYZOALRSIBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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